CellTracker Red CMTPX

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

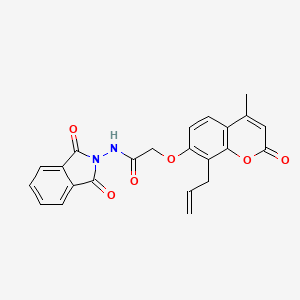

CellTracker Red CMTPX: is a fluorescent dye used primarily for labeling and tracking live cells. It is known for its high specificity and stability, making it an essential tool in various biological and medical research applications. This dye can penetrate live cell membranes and bind to intracellular proteins, allowing for long-term tracking of cell movement, proliferation, and other dynamic behaviors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: CellTracker Red CMTPX is synthesized through a series of chemical reactions involving chloromethyl derivatives. The key step involves the reaction of a chloromethyl group with thiol groups inside the cell, mediated by glutathione S-transferase . This reaction transforms the dye into a cell-impermeant product that emits a strong fluorescent signal.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the chloromethyl derivatives, followed by purification and formulation into a dry powder or liquid form. The production process ensures high purity and consistency, making the dye suitable for various research applications .

Analyse Des Réactions Chimiques

Types of Reactions: CellTracker Red CMTPX primarily undergoes substitution reactions. The chloromethyl group reacts with thiol groups inside the cell, forming a stable, fluorescent product .

Common Reagents and Conditions:

Reagents: Chloromethyl derivatives, thiol groups, glutathione S-transferase.

Conditions: The reaction typically occurs at physiological pH and temperature, ensuring compatibility with live cell environments.

Major Products: The major product of the reaction is a fluorescent adduct formed between the chloromethyl group and intracellular thiols. This product is cell-impermeant and emits a strong red fluorescence, making it ideal for long-term cell tracking .

Applications De Recherche Scientifique

CellTracker Red CMTPX has a wide range of applications in scientific research, including:

Cell Biology: Used to monitor cell movement, proliferation, migration, and chemotaxis.

Medicine: Employed in cancer research to track tumor cell migration and invasion.

Chemistry: Utilized in studies involving cell signaling and metabolic pathways.

Industry: Applied in drug discovery and development to evaluate the effects of new compounds on cell behavior.

Mécanisme D'action

CellTracker Red CMTPX exerts its effects through a glutathione S-transferase-mediated reaction. Once inside the cell, the chloromethyl group reacts with thiol groups, forming a stable, fluorescent adduct. This adduct is cell-impermeant, ensuring that the fluorescence signal is retained within the cell for extended periods . The dye’s strong fluorescence and minimal cytotoxicity make it ideal for long-term cell tracking and imaging .

Comparaison Avec Des Composés Similaires

CellTracker Green CMFDA: Another fluorescent dye that requires enzymatic cleavage to activate its fluorescence.

CellTracker Orange CMRA: A fluorescent dye that emits orange fluorescence.

CellTracker Deep Red: Contains a succinimidyl ester reactive group that reacts with amine groups on proteins.

Uniqueness: CellTracker Red CMTPX is unique due to its high specificity, stability, and strong red fluorescence. Unlike some other dyes, it does not require enzymatic cleavage to activate its fluorescence, making it easier to use in various experimental conditions . Its ability to retain fluorescence for extended periods without affecting cell viability makes it a preferred choice for long-term cell tracking studies .

Propriétés

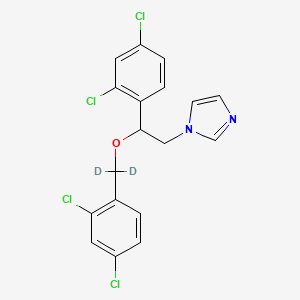

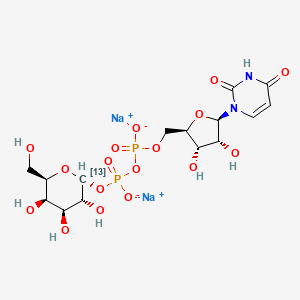

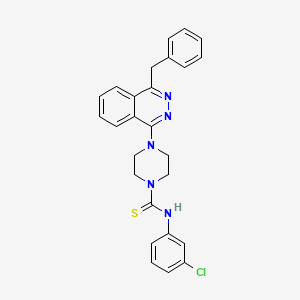

Formule moléculaire |

C84H80Cl2N6O8 |

|---|---|

Poids moléculaire |

1372.5 g/mol |

Nom IUPAC |

4-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate;5-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate |

InChI |

InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)28-14-13-27(15-31(28)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26/h2*9-21H,22H2,1-8H3,(H-,44,47,48,49) |

Clé InChI |

NUAZOHBLTNHBQC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C.CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=CC(=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)